molecular formula C3H6O2 B123203 Glycidol CAS No. 556-52-5

Glycidol

Cat. No. B123203
CAS RN: 556-52-5
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-UHFFFAOYSA-N
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Description

Glycidol is an organic compound that contains both epoxide and alcohol functional groups . Being bifunctional, it has a variety of industrial uses. The compound is a slightly viscous liquid that is slightly unstable and is not often encountered in pure form .


Synthesis Analysis

Glycidol is prepared by the epoxidation of allyl alcohol . There are also methods for one-pot glycidol synthesis, via trans-esterification between glycerol and dimethyl carbonate, by making use of commercially available sodium methoxide as a catalyst .


Molecular Structure Analysis

The molecular formula of Glycidol is C3H6O2 . It has a molar mass of 74.08 g/mol . The IUPAC Standard InChI of Glycidol is InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 .


Chemical Reactions Analysis

Glycidol is a highly reactive compound due to its epoxide and alcohol functional groups . It is miscible with water but also reacts with it . It decomposes when distilled at atmospheric pressure . There are also studies on the kinetics of hydrolysis reactions of glycidol .


Physical And Chemical Properties Analysis

Glycidol is a slightly viscous liquid . It is miscible with water but also reacts with it . It decomposes when distilled at atmospheric pressure .

Scientific Research Applications

Synthesis and Polymer Applications

  • Epoxy-Functionalized Polymers : Glycidol is used as an initiator for ring-opening polymerisation of epsilon-caprolactone to synthesize epoxy-functionalized poly(epsilon-caprolactone). These polymers are further copolymerized with carbon dioxide or anhydride to create novel graft or hyperbranched copolymers (Zhou et al., 2008).

  • Hyperbranched Polyglycerols : Anionic polymerization of glycidol leads to hyperbranched aliphatic polyethers with controlled molecular weights and narrow distributions. This process involves rapid cation-exchange equilibrium (Sunder et al., 1999).

Genotoxicity and Mutagenic Effects

  • Genotoxicity Tests : Glycidol is used as a stabilizer in manufacturing and as an intermediate in pharmaceuticals, oil additives, and epoxy resins. It shows mutagenic effects in Ames, Micronucleus, and Comet assays. Microarray analysis identifies candidate biomarkers of its genetic toxic action (Kim et al., 2006).

  • DNA Lesions and Repair : Glycidol's genotoxicity is quantified through its mutagenic potency in Chinese hamster ovary cells. It induces strand breaks repaired by base excision repair and is implicated in stalled replication elongation (Aasa et al., 2016).

Industrial and Environmental Aspects

  • Recycling from Industrial Waste : Glycidol, isolated from epichlorohydrin industry waste, is proposed for preparing poly(glycidol)s polymer matrices. These matrices, resembling poly(ethylene oxide), show potential as electrolytes in sodium-based batteries (Piana et al., 2020).

  • Comparative Disposition Studies : The disposition of glycidol is compared in rats following oral and intravenous administration, highlighting its significant absorption and elimination pathways (Nomeir et al., 1995).

Neurotoxicity and Developmental Effects

  • Impact on Neurogenesis : Glycidol causes axon injury in adult rats and affects developmental hippocampal neurogenesis. It targets immature granule cells, leading to suppressed late-stage neurogenesis (Akane et al., 2013).

Safety And Hazards

Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .

Future Directions

The global glycidol market is expected to grow at a CAGR of 5.5% in the forecast period of 2024-2032 . The pharmaceutical sector accounts for a significant share in the industry owing to the increasing utilization of glycidol in the production of antibiotics, biochemical probes, and cardiac agents, among others .

properties

IUPAC Name

oxiran-2-ylmethanol
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InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2
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InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CO
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Molecular Formula

C3H6O2
Record name GLYCIDOL
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Related CAS

25722-70-7
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DSSTOX Substance ID

DTXSID4020666
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Molecular Weight

74.08 g/mol
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Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid.
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Boiling Point

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes)
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Flash Point

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible
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Density

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12
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Vapor Density

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15
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Vapor Pressure

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg
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Product Name

Glycidol

Color/Form

Colorless, slightly viscous liquid, Colorless liquid

CAS RN

556-52-5, 57044-25-4, 60456-23-7
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Melting Point

-49 °F (NTP, 1992), -45 °C, -49 °F
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Synthesis routes and methods

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycidol
Reactant of Route 2
Glycidol
Reactant of Route 3
Glycidol
Reactant of Route 4
Glycidol
Reactant of Route 5
Reactant of Route 5
Glycidol
Reactant of Route 6
Reactant of Route 6
Glycidol

Citations

For This Compound
18,100
Citations
RM Hanson - Chemical Reviews, 1991 - ACS Publications
… Since this review focuses on nonracemic glycidol, reactions only reported for racemic glycidol will be introduced selectively and will generally not be pictured. In the cases where re- …
Number of citations: 479 pubs.acs.org
R Weißhaar, R Perz - European Journal of Lipid Science and …, 2010 - Wiley Online Library
… oils significant amounts of fatty acid esters of glycidol (glycidyl esters) are present in addition to … Concentration of ester‐bound glycidol in different samples of fats and oils was estimated …
Number of citations: 232 onlinelibrary.wiley.com
N Bakhiya, K Abraham, R Gürtler… - Molecular nutrition & …, 2011 - Wiley Online Library
… It was proposed that the presence of glycidol esters could be the source of … glycidol could react to 3-MCPD in the presence of chloride ions 11. Indeed, glycidol palmitate and glycidol …
Number of citations: 222 onlinelibrary.wiley.com
EJ Vandenberg - Journal of Polymer Science: Polymer …, 1985 - Wiley Online Library
… thermal dimer from glycidol. Possible … glycidol and by nucleophilic displacement of the SiMe 3 group from TMSGE. Other bases such as KOtert‐Bu give similar 1,4 polymer for glycidol but…
Number of citations: 164 onlinelibrary.wiley.com
D Taton, A Le Borgne, M Sepulchre… - … Chemistry and Physics, 1994 - Wiley Online Library
… the protected glycidol) leads to very high‐molecular‐weight polymers (150 000–320 000) using anionic or anionic coordinated initiators. Copolymers of protected glycidol with ethylene …
Number of citations: 170 onlinelibrary.wiley.com
R Tokar, P Kubisa, S Penczek, A Dworak - Macromolecules, 1994 - ACS Publications
Cationic polymerization of glycidol ((hydroxymethyl) oxirane) may involve two competing propagation mechanisms: active chain end (ACE) mechanism (nucleophilic attack of the …
Number of citations: 281 pubs.acs.org
A Dworak, W Walach… - … Chemistry and Physics, 1995 - Wiley Online Library
… Reaction of glycidol with alcohols (model reaction of oxirane ring opening in glycidol) was carried out by adding glycidol to a solution containing an excess of the corresponding alcohol …
Number of citations: 199 onlinelibrary.wiley.com
BD Craft, A Chiodini, J Garst… - Food Additives & …, 2013 - Taylor & Francis
Recently, fatty acid esters of monochloropropanediol (MCPD) and that of glycidol have been reported in refined edible oils. Since then a wealth of research has been published on the …
Number of citations: 66 www.tandfonline.com
SR Sandler, FR Berg - Journal of Polymer Science Part A‐1 …, 1966 - Wiley Online Library
… polymerized glycidol. Frank2 also mentioned that aluminum … or copolymerization of glycidol in the presence of an … problem involving glycidol it was observed that glycidol polymcriaed …
Number of citations: 94 onlinelibrary.wiley.com
N Borho, MA Suhm - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
… In summary, two conformations of glycidol are likely to be important in the formation of … mol −1 ) stronger interaction with a second glycidol and unless the interconversion barriers can be …
Number of citations: 88 pubs.rsc.org

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